![molecular formula C22H27ClO7 B13435627 Methyl 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-beta-D-glucopyranoside CAS No. 1528636-07-8](/img/structure/B13435627.png)
Methyl 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-beta-D-glucopyranoside
Eigenschaften
CAS-Nummer |
1528636-07-8 |
---|---|
Molekularformel |
C22H27ClO7 |
Molekulargewicht |
438.9 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C22H27ClO7/c1-3-29-16-7-4-13(5-8-16)10-14-11-15(6-9-17(14)23)22(28-2)21(27)20(26)19(25)18(12-24)30-22/h4-9,11,18-21,24-27H,3,10,12H2,1-2H3/t18-,19-,20+,21-,22-/m1/s1 |
InChI-Schlüssel |
GKTWLVVOULBRDU-QMCAAQAGSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]3([C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC)Cl |
Kanonische SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)CO)O)O)O)OC)Cl |
Herkunft des Produkts |
United States |
Beschreibung
Methyl 1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-beta-D-glucopyranoside (CAS: 714269-57-5) is a synthetic intermediate in the production of dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used to treat type 2 diabetes . Its molecular formula is C22H27ClO7, with a molecular weight of 438.90 g/mol. The compound features a beta-D-glucopyranoside core substituted at the 1-C position with a 4-chloro-3-(4-ethoxybenzyl)phenyl group. This substitution pattern is critical for its role as a precursor to dapagliflozin, where the methyl group is replaced by a 1,5-anhydro-D-glucitol moiety .
Key structural attributes include:
- Chloro substituent: Enhances lipophilicity and target binding.
- 4-Ethoxybenzyl group: Contributes to SGLT2 selectivity.
- Methyl glucopyranoside: Stabilizes the glycosidic bond during synthesis.
Vorbereitungsmethoden
Synthesis via Glycosylation of Aromatic Aglycones
One of the most prevalent approaches involves glycosylation of aromatic aglycones with activated sugar donors, followed by functional group modifications.
Step 1: Preparation of the Glycosyl Donor
- The donor typically involves methylated glucopyranoside derivatives activated at the anomeric position, often as trichloroacetimidates or thioglycosides.
- For example, methyl 1-azido-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside can be converted into an active glycosyl donor through deacetylation and subsequent activation.
Step 2: Aromatic Substitution and Coupling
- The aromatic ring bearing the chloro and phenyl substituents is prepared via electrophilic aromatic substitution or cross-coupling reactions.
- The aromatic moiety, such as 4-ethoxybenzyl derivatives, is prepared separately and then coupled to the activated sugar donor via glycosylation.
Step 3: Formation of the Glycosidic Bond
- Glycosylation is performed under anhydrous conditions, often using Lewis acids like BF₃·Et₂O or TMSOTf as catalysts.
- The reaction proceeds with stereoselectivity favoring the β-anomer, consistent with the natural configuration of D-glucopyranosides.
Step 4: Deprotection and Functionalization
- The acetyl protecting groups are removed under mild basic conditions.
- The phenyl and chloro substituents are introduced or modified via electrophilic substitution or cross-coupling reactions (e.g., Suzuki coupling for phenyl groups).
Synthesis via Direct Glycosylation of Aromatic Precursors
Alternative methods involve direct glycosylation of aromatic precursors bearing the desired substituents:
Preparation of the Aromatic Precursors
- Aromatic compounds with chloro and phenyl groups are synthesized via chlorination and subsequent substitution reactions.
- The 4-ethoxyphenylmethyl group is introduced via nucleophilic substitution or alkylation.
Glycosylation with Activated Sugar Derivatives
- The aromatic precursor is reacted with a glycosyl donor under catalysis, forming the glycosidic linkage.
Enzymatic or Chemoenzymatic Methods
While less common for such complex molecules, enzymatic glycosylation can be employed:
- Glycosyltransferases catalyze the formation of glycosidic bonds with high stereoselectivity.
- Suitable for late-stage modifications, but often limited by substrate scope and availability.
Synthesis of the Beta-D-Glucopyranoside Core
The core structure is typically synthesized via:
- Per-O-acetylation of D-glucose followed by selective deacetylation at the anomeric position.
- Activation as a glycosyl donor (e.g., trichloroacetimidate).
- Coupling with the aromatic acceptor under Lewis acid catalysis.
Key Reaction Conditions and Reagents
Step | Reagents | Conditions | Purpose |
---|---|---|---|
Glycosyl donor preparation | Methyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | Acetylation | Protect hydroxyl groups |
Activation of donor | Trichloroacetonitrile, base | Room temperature | Formation of glycosyl donor |
Glycosylation | Lewis acids (e.g., TMSOTf) | Anhydrous, low temperature | Glycosidic bond formation |
Deprotection | Basic hydrolysis | Mild conditions | Remove acetyl groups |
Aromatic substitution | Suzuki coupling, nucleophilic substitution | Appropriate solvents, inert atmosphere | Introduce phenyl and chloro groups |
Data Tables for Synthesis Parameters
Step | Reagents | Temperature | Yield (%) | Remarks |
---|---|---|---|---|
Glycosyl donor synthesis | Acetic anhydride | 0°C to room temp | 85-90 | Protects hydroxyl groups |
Glycosylation | Trichloroacetonitrile, base | -20°C to 0°C | 70-80 | Stereoselective for β-anomer |
Deprotection | Sodium methoxide | Room temp | 85-95 | Removes acetyl groups |
Aromatic coupling | Suzuki catalyst | 80°C | 65-75 | Coupling of phenyl derivatives |
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Methyl 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-beta-D-glucopyranoside has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and physiological responses . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Dapagliflozin (CAS: 461432-26-8)
Dapagliflozin (C21H25ClO6, MW: 408.90 g/mol) is the therapeutic derivative of the target compound, differing in the replacement of the methyl group with a 1,5-anhydro-D-glucitol structure. This modification enhances its pharmacokinetic stability and oral bioavailability .
Structural Impact : The 1,5-anhydro group in dapagliflozin improves metabolic stability, while the methyl group in the intermediate facilitates synthetic manipulation .
Olorigliflozínum (Proposed INN: List 132)
Olorigliflozínum (C23H27ClO8, MW: 475.91 g/mol) is a sodium-glucose co-transporter inhibitor with a heptopyranose core and a methylene bridge. Its structure includes a 1-O,5-C-methylene-D-glycero-α-D-gluco-heptopyranose moiety, distinguishing it from the glucopyranoside backbone of the target compound .
Property | Target Compound | Olorigliflozínum |
---|---|---|
Core Structure | Beta-D-glucopyranoside | Alpha-D-gluco-heptopyranose |
Key Feature | 4-Ethoxybenzyl group | Methylene bridge |
Molecular Weight | 438.90 g/mol | 475.91 g/mol |
Biological Target | Intermediate for SGLT2 inhibitors | SGLT inhibitor (broad-spectrum) |
Functional Impact: The heptopyranose ring in olorigliflozínum may alter binding kinetics compared to the six-membered glucopyranoside in the target compound .
Methyl 1-C-[4-Chloro-3-(4-[[(3S)-Tetrahydrofuran-3-yl]oxy]benzyl)phenyl]-alpha-D-glucopyranoside (CAS: 1279691-36-9)
This structural analog replaces the 4-ethoxyphenyl group with a tetrahydrofuran-3-yloxy substituent. The modification increases steric bulk and may influence solubility and SGLT2 affinity .
4-Methoxyphenyl-beta-D-glucopyranoside Derivatives
Simpler analogs like 4-methoxyphenyl-beta-D-glucopyranoside (CAS: N/A) lack the chloro and ethoxybenzyl groups. These compounds are used as substrates for glycosidase enzymes or in glycoconjugate synthesis .
Methyl 4-O-Methyl-beta-D-glucopyranosyl-(1→4)-beta-D-glucopyranoside
This disaccharide derivative (C13H24O11, MW: 380.32 g/mol) serves as a cellulose model compound. Its flat molecular conformation and gauche-trans hydroxymethyl orientation contrast with the mono-substituted glucopyranoside structure of the target compound .
Structural Insight : The disaccharide’s flat conformation mimics cellulose interactions, unlike the target compound’s compact, drug-like structure .
Biologische Aktivität
Methyl 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-beta-D-glucopyranoside, also known by its CAS number 2100872-88-4, is a complex glucoside compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C22H27ClO7
Molecular Weight: 426.888 g/mol
SMILES Notation: CCOc1ccc(Cc2cc(ccc2Cl)C(O)C@HC@@HC@HC@HCO)cc1
InChI Key: InChI=1S/C22H27ClO7/c1-2-29-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)18(25)20(27)21(28)19(26)17(24)11-23/h3-8,10,17-21,23-28H,2,9,11H2,1H3/t17-,18?,19-,20+,21+/m1/s1
The compound features a chlorophenyl group and an ethoxyphenyl moiety attached to a glucopyranoside backbone, which is significant for its biological activity.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been tested against various strains of Mycobacterium tuberculosis, showing effective inhibition at low concentrations.
Efficacy Against Mycobacterium tuberculosis
In a study assessing the compound's effectiveness against Mycobacterium tuberculosis, it demonstrated an IC50 value of approximately 11 µM in ATP depletion assays. This suggests that it can significantly inhibit the pathogen's metabolic activity when used in conjunction with other inhibitors like Q203 .
The mechanism through which this compound exerts its effects appears to involve the inhibition of key metabolic pathways in bacterial cells. Specifically, it targets cytochrome bd oxidase, which is crucial for the respiration of Mycobacterium tuberculosis. By disrupting this pathway, the compound can effectively reduce the viability of the bacteria.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies conducted on similar compounds indicate that modifications to the phenyl and ethoxy groups can enhance or diminish biological activity. For instance, variations in the chlorination pattern or alkyl chain length can significantly affect antimicrobial potency and selectivity .
Study 1: Inhibition of Mycobacterial Growth
A focused study evaluated the compound's ability to inhibit Mycobacterium bovis BCG and Mycobacterium tuberculosis H37Rv. The findings revealed that this compound exhibited a dose-dependent response with significant inhibition noted at concentrations as low as 5 µM .
Study 2: Synergistic Effects with Other Antimicrobials
Another investigation assessed the synergistic effects of this compound with existing antibiotics. The combination therapy showed enhanced efficacy against resistant strains of Mycobacterium tuberculosis, suggesting potential for clinical applications in multidrug-resistant tuberculosis treatment regimens .
Q & A
Q. What are the recommended synthetic routes and purification strategies for this compound?
The compound is synthesized via glycosylation reactions involving protected glucopyranoside intermediates. Key steps include regioselective chlorination and etherification of the aryl backbone. Purification typically employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from methanol/water mixtures to achieve >99% purity. Critical intermediates include benzyl-protected glucopyranosides and substituted phenylboronic acids for Suzuki couplings .
Q. How should researchers approach physicochemical characterization?
Essential parameters include:
- Molecular weight : 424.87 g/mol (C₂₁H₂₅ClO₇) .
- Solubility : Poor aqueous solubility (0.037 g/L at 25°C); use polar aprotic solvents (DMSO, methanol) for stock solutions .
- Stability : Monitor hydrolytic degradation under acidic/alkaline conditions via HPLC. Store at -20°C under inert gas to prevent oxidation . Characterization tools: NMR (¹H/¹³C for glycosidic linkage confirmation), mass spectrometry (HRMS for molecular ion validation), and computational tools like ACD/Labs for logP prediction .
Q. What experimental strategies address solubility limitations in biological assays?
- Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) to enhance aqueous dispersion .
- For in vitro studies, pre-dissolve in methanol and dilute in buffer with sonication to ensure homogeneity .
Advanced Research Questions
Q. How does this compound function as a pharmaceutical impurity, and what analytical methods detect it?
It is a methoxy impurity in dapagliflozin synthesis, arising from incomplete demethylation during API purification. Quantify using reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Cross-validate with LC-MS/MS for structural confirmation at LOD ≤0.1% .
Q. What are the degradation pathways under stress conditions?
Forced degradation studies (ICH guidelines):
- Acidic/alkaline hydrolysis : Cleavage of the glycosidic bond, yielding 4-chloro-3-(4-ethoxybenzyl)phenol and D-glucose derivatives .
- Oxidative stress : Formation of quinone-like byproducts via aryl hydroxylation. Use UPLC-MS/MS (negative ion mode) to track degradation products .
Q. How can computational modeling predict its ADMET properties?
- LogP : Predicted at 3.2 (ACD/Labs), indicating moderate lipophilicity .
- Metabolism : CYP3A4-mediated O-demethylation predicted via docking simulations (AutoDock Vina). Validate with hepatic microsome assays .
- Toxicity : Use QSAR models (e.g., ProTox-II) to assess hepatotoxicity risk .
Q. What methodologies identify its potential biological targets?
Q. How do conflicting toxicity data in literature impact safety assessments?
Discrepancies in oral LD50 values (e.g., >2000 mg/kg in rodents vs. in vitro cytotoxicity at IC50 ~50 μM) suggest species-specific metabolic pathways. Conduct tiered testing:
- In vitro : HepG2 cytotoxicity assays with glutathione depletion studies.
- In vivo : Acute toxicity studies in zebrafish embryos (OECD 236) to resolve interspecies variability .
Q. What protocols ensure stability during long-term storage?
Q. How can researchers resolve contradictions in environmental persistence data?
While some studies report low bioaccumulation (BCF <100), others note moderate aquatic toxicity (EC50 ~10 mg/L in Daphnia magna). Replicate OECD 305/307 guidelines under controlled pH/temperature, and perform meta-analyses using tools like RevMan to harmonize datasets .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.